molecular formula C13H15N5O3S B2701052 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 522604-37-1

2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2701052
CAS No.: 522604-37-1
M. Wt: 321.36
InChI Key: DZDNDIPDGLJZIP-UHFFFAOYSA-N
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Description

2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C13H15N5O3S and its molecular weight is 321.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-HIV Activity

  • A study discussed the synthesis of new Naphthalene Derivatives, including derivatives similar to 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide, exploring their inhibitory activity against HIV-1 and HIV-2 in MT-4 cells (Hamad et al., 2010).

Herbicide Research

  • Research on a range of herbicides, including triazine derivatives, focused on their properties, applications, and impact on various crops and weeds. This is relevant to the broader category of compounds including 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide (Weed Science, 1985).

Radiosynthesis in Herbicides

  • A study explored the radiosynthesis of chloroacetanilide herbicides, which are structurally related to the compound , providing insights into their metabolism and mode of action, crucial for understanding similar compounds (Latli & Casida, 1995).

Synthesis of Analogous Compounds for Medical Use

  • Research into the synthesis of various heterocyclic compounds, including those with similarities to 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide, was conducted to explore their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Antimicrobial Activities

  • Studies on the synthesis and antimicrobial activities of triazole derivatives provide a context for understanding similar compounds' potential in treating microbial infections (Bektaş et al., 2007).

Pharmaceutical Applications

  • Research on acetamides, arylureas, and oxa(thia)diazole-S-triazin-5,7-diones, closely related to the compound , revealed significant anti-inflammatory and analgesic activities, indicative of potential pharmaceutical applications (Mazzone et al., 1987).

Evaluation in Cancer Treatment

  • A study synthesizing N-aryl substituted phenyl acetamide analogs of triazolo[3,4-a] phthalazines, similar in structure to the compound , evaluated their anticancer activities, suggesting potential applications in cancer treatment (Kumar et al., 2019).

Properties

IUPAC Name

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3S/c1-8-12(20)18(14)13(17-16-8)22-7-11(19)15-9-4-3-5-10(6-9)21-2/h3-6H,7,14H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDNDIPDGLJZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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